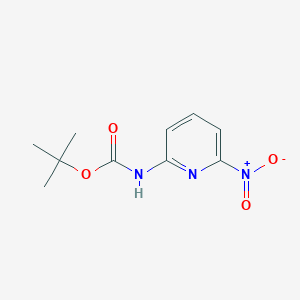

tert-Butyl (6-nitropyridin-2-yl)carbamate

Description

Significance of Nitropyridine Carbamates in Heterocyclic Chemistry Research

Heterocyclic compounds form the backbone of medicinal chemistry, with nitrogen-containing rings like pyridine (B92270) being a dominant feature in a vast number of therapeutic agents. lifechemicals.com The introduction of specific functional groups onto the pyridine ring is a key strategy for modulating the biological activity and physicochemical properties of these molecules.

Nitropyridine carbamates are a noteworthy class of compounds for several reasons:

The Pyridine Core : The pyridine ring itself is a flat, aromatic heterocycle that can engage in various interactions with biological targets. Its nitrogen atom can act as a hydrogen bond acceptor, enhancing binding affinity to enzymes and receptors. lifechemicals.com

The Nitro Group : The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence on the pyridine ring significantly influences the electron density of the aromatic system. This electronic modification can activate the ring for nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. Furthermore, the nitro group is a versatile synthetic handle that can be readily reduced to a primary amine (-NH₂), providing a route to highly functionalized pyridine derivatives such as diaminopyridines.

The Carbamate (B1207046) Group : The carbamate moiety, particularly the tert-butoxycarbonyl (Boc) group, is one of the most widely used protecting groups for amines in organic synthesis. Its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions make it an ideal tool for selectively masking an amino group while other parts of the molecule are being modified.

The combination of these features makes nitropyridine carbamates valuable precursors for creating diverse and complex heterocyclic structures, especially those related to 2,6-diaminopyridine (B39239), a crucial intermediate in the synthesis of numerous biologically active molecules. nbinno.com

Strategic Positioning of tert-Butyl (6-nitropyridin-2-yl)carbamate as a Versatile Synthetic Intermediate

tert-Butyl (6-nitropyridin-2-yl)carbamate is strategically designed to serve as a bifunctional intermediate, enabling chemists to perform selective and sequential modifications. Its versatility stems from the orthogonal reactivity of its two key functional groups.

The primary strategic value of this compound lies in its role as a precursor to mono-protected 2,6-diaminopyridine derivatives. The synthetic pathway is logical and efficient:

Protection : The 2-amino group of a diaminopyridine precursor is protected by the sterically bulky and stable tert-butoxycarbonyl (Boc) group.

Nitration : The subsequent nitration occurs at the 6-position, yielding the title compound.

Selective Manipulation : With the 2-amino group masked, the 6-nitro group becomes the primary site for chemical transformation. The most common and valuable transformation is its reduction to a free amino group.

This sequence yields tert-Butyl 6-aminopyridin-2-ylcarbamate nih.gov, an intermediate where the two amino groups are differentially protected. One is free to react (the 6-amino group), while the other remains protected (the 2-Boc-amino group). This differential protection is crucial for controlling regioselectivity in subsequent reactions, such as amide bond formations, alkylations, or cross-coupling reactions, preventing the formation of undesired side products.

The properties of the functional groups that confer this strategic advantage are summarized below.

| Functional Group | Type | Key Synthetic Role |

| tert-Butoxycarbonyl (Boc) | Protecting Group | Masks the 2-amino group, preventing its reaction. Stable to many conditions but easily removed with acid. |

| Nitro (-NO₂) Group | Synthetic Precursor | Can be selectively reduced to a primary amine (-NH₂), unmasking a reactive site. |

| Pyridine Ring | Heterocyclic Scaffold | Provides the core structure and influences the reactivity of the attached functional groups. |

Overview of Academic Research Contributions Pertaining to the Compound

While tert-Butyl (6-nitropyridin-2-yl)carbamate is recognized as a valuable synthetic intermediate and is commercially available, its specific applications are often embedded within larger synthetic campaigns detailed in the patent literature rather than being the central topic of standalone academic papers. The primary research contribution of this molecule is its implicit role as a key building block for accessing the more synthetically versatile tert-Butyl 6-aminopyridin-2-ylcarbamate.

The chemical logic, supported by the commercial availability of its reduction product, points to its use in the following manner:

Synthesis of Mono-Substituted Diaminopyridines : The most direct application involves the reduction of the nitro group. The resulting free amine at the 6-position can then undergo a variety of reactions. For instance, it can be acylated to form amides, which are common structural motifs in pharmaceuticals.

Access to Asymmetrically Substituted Scaffolds : After reacting the 6-amino group, the Boc protecting group at the 2-position can be removed under acidic conditions. This reveals a new free amine, which can then be subjected to a different set of reactions, leading to the creation of asymmetrically functionalized 2,6-diaminopyridine derivatives.

This strategy is fundamental in medicinal chemistry for exploring the structure-activity relationships (SAR) of drug candidates, where precise control over the placement of different substituents on a core scaffold is essential. The compound serves as a linchpin in this process, enabling the controlled and stepwise elaboration of the 2,6-diaminopyridine core, which is a recognized "privileged building block" in drug discovery. nbinno.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-nitropyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-5-4-6-8(11-7)13(15)16/h4-6H,1-3H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMZCYGUCIAZFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development for Tert Butyl 6 Nitropyridin 2 Yl Carbamate

Established Synthetic Routes to tert-Butyl (6-nitropyridin-2-yl)carbamate

Conventional Multistep Synthesis Approaches and Precursor Chemistry

The most common and established method for synthesizing tert-Butyl (6-nitropyridin-2-yl)carbamate involves the protection of the amino group of 2-amino-6-nitropyridine using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is a standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine.

The primary precursor for this synthesis is 2-amino-6-nitropyridine . The synthesis of this precursor itself can be achieved through the nitration of 2-aminopyridine (B139424). This nitration typically yields a mixture of isomers, from which 2-amino-6-nitropyridine must be separated and purified. semanticscholar.org

The subsequent N-Boc protection reaction is generally carried out in an organic solvent, often in the presence of a base to facilitate the reaction. The general reaction scheme is as follows:

Reactants: 2-amino-6-nitropyridine and Di-tert-butyl dicarbonate (Boc₂O)

Solvent: A suitable aprotic solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile.

Catalyst/Base (optional but common): A non-nucleophilic base like triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP) can be used to accelerate the reaction.

Temperature: The reaction is typically performed at room temperature or with gentle heating.

A representative laboratory-scale procedure involves dissolving 2-amino-6-nitropyridine in a suitable solvent, followed by the addition of di-tert-butyl dicarbonate. The reaction mixture is stirred for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated through standard workup procedures, which may include washing with aqueous solutions to remove byproducts and unreacted starting materials, followed by drying and evaporation of the solvent. The crude product is then often purified by recrystallization or column chromatography to yield pure tert-Butyl (6-nitropyridin-2-yl)carbamate.

Table 1: Representative Reaction Parameters for Conventional Synthesis

| Parameter | Condition | Purpose |

| Starting Material | 2-amino-6-nitropyridine | Provides the core nitropyridine amine structure. |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Source of the tert-butoxycarbonyl (Boc) protecting group. |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Dissolves reactants and facilitates the reaction. |

| Base (optional) | Triethylamine (TEA) or DMAP | Scavenges the acidic byproduct and can catalyze the reaction. |

| Temperature | Room Temperature (20-25°C) | Provides sufficient energy for the reaction without promoting side reactions. |

| Reaction Time | 2-24 hours | Varies depending on the scale and specific conditions. |

| Work-up | Aqueous wash, extraction, drying | Isolates the product from the reaction mixture. |

| Purification | Recrystallization or Column Chromatography | Obtains the final product in high purity. |

Role of Nitropyridines as Key Building Blocks in Compound Synthesis

Nitropyridines are highly valuable and versatile building blocks in modern organic and medicinal chemistry. ntnu.nomdpi.com The pyridine (B92270) ring is a "privileged structural motif" in drug design, and the presence of a nitro group enhances its synthetic utility in several ways. ntnu.nomdpi.com

The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring. This has several important consequences for synthesis:

Activation towards Nucleophilic Aromatic Substitution: The nitro group strongly activates the pyridine ring, particularly at the ortho and para positions, for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, enabling the construction of complex molecular architectures.

Versatile Functional Group Transformation: The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions. This provides a gateway to a diverse array of substituted pyridine derivatives. mdpi.com

Directing Group: The nitro group can direct further electrophilic substitutions on the pyridine ring, although such reactions are generally less facile due to the ring's electron-deficient nature.

Specifically, 2-amino-6-nitropyridine serves as a bifunctional precursor. The amino group allows for the introduction of protecting groups like Boc, as seen in the synthesis of the title compound, or for the formation of amides and other nitrogen-containing functionalities. The nitro group can then be used in subsequent synthetic steps, making these compounds crucial intermediates for creating more complex, biologically active molecules, including potential antitumor, antiviral, and anti-neurodegenerative agents. ntnu.nogoogle.com

Emerging and Optimized Synthetic Strategies for Nitropyridine Carbamates

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of nitropyridine carbamates.

A study on the synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates demonstrated the efficacy of microwave irradiation. google.com In this approach, N-carbamate amino carbonyl derivatives were condensed with 1-methyl-3,5-dinitro-2-pyridone under microwave heating. google.com This method provides a straightforward and efficient route to these nitrogen-containing scaffolds. google.com

The key advantages of using microwave assistance in the synthesis of nitropyridine carbamates include:

Rapid Reaction Times: Microwave heating can significantly reduce reaction times from hours to minutes.

Improved Yields: In many cases, microwave synthesis leads to higher isolated yields of the desired product.

Enhanced Reaction Control: Microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.

Greener Chemistry: Shorter reaction times and often improved efficiency contribute to a more environmentally friendly process by reducing energy consumption and potentially solvent use.

While a specific microwave-assisted procedure for tert-Butyl (6-nitropyridin-2-yl)carbamate is not detailed in the available literature, the successful synthesis of analogous compounds strongly suggests its applicability and potential for process optimization.

Scalable Process Development in Advanced Chemical Manufacturing

The transition from laboratory-scale synthesis to large-scale industrial production requires a focus on process development to ensure safety, efficiency, cost-effectiveness, and reproducibility. For the synthesis of tert-Butyl (6-nitropyridin-2-yl)carbamate, several factors are crucial for scalable process development.

Recent advancements in the synthesis of carbamates highlight methodologies that are amenable to gram-level production and beyond. mdpi.comgoogle.com Key considerations for a scalable process for tert-Butyl (6-nitropyridin-2-yl)carbamate include:

Reagent Selection: Utilizing cost-effective and readily available starting materials and reagents is paramount for industrial-scale synthesis. The use of 2-aminopyridine as a precursor, despite the challenges in its nitration, is often more economically viable than more complex starting materials.

Solvent Choice: The choice of solvent is critical. It should be effective in dissolving the reactants, facilitate the reaction, be easy to remove, and have a favorable safety and environmental profile. The potential for solvent recycling is also a key consideration in large-scale manufacturing.

Process Safety: A thorough risk assessment of the reaction is necessary, especially when dealing with nitrated compounds which can have thermal stability issues. The reaction conditions, including temperature and pressure, must be carefully controlled to prevent runaway reactions.

Work-up and Purification: The isolation and purification of the final product must be efficient and avoid the use of techniques that are difficult to scale up, such as column chromatography. Crystallization is often the preferred method for purification on an industrial scale as it can provide a high-purity product in a single step. google.com

Waste Minimization: Developing a process that minimizes waste is both environmentally responsible and economically advantageous. This can be achieved by optimizing reaction stoichiometry, recycling solvents, and minimizing the use of purification aids.

While specific industrial-scale processes for tert-Butyl (6-nitropyridin-2-yl)carbamate are often proprietary, the principles of process chemistry dictate a move towards robust, high-yielding reactions that minimize operational complexity and cost.

Considerations for Synthesis Efficiency, Yield Optimization, and Selectivity

Optimizing the synthesis of tert-Butyl (6-nitropyridin-2-yl)carbamate involves careful consideration of reaction parameters to maximize yield and purity while ensuring selectivity.

Efficiency and Yield Optimization: The yield of the Boc protection of aminopyridines can sometimes be low or suffer from poor selectivity. mdpi.com To address this, a Chinese patent describes a method that can improve the yield and selectivity of this reaction. The method involves dissolving the aminopyridine and di-tert-butyl dicarbonate in a solvent in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), 1-hydroxybenzotriazole (B26582) (HOBT), and a base. researchgate.netmdpi.com This approach reportedly leads to high yields (80-90%) and good selectivity. researchgate.netmdpi.com

Table 2: Parameters for Yield Optimization

| Factor | Consideration | Impact on Yield and Efficiency |

| Stoichiometry | The molar ratio of Boc₂O to 2-amino-6-nitropyridine. | A slight excess of Boc₂O can drive the reaction to completion, but a large excess can complicate purification. |

| Catalyst/Base | The choice and amount of base (e.g., TEA, DMAP). | DMAP is a highly effective catalyst for this transformation and can significantly increase the reaction rate. |

| Temperature | Reaction temperature. | While often run at room temperature, gentle heating can increase the rate, but may also lead to the formation of byproducts if not carefully controlled. |

| Concentration | The concentration of reactants in the solvent. | Higher concentrations can increase the reaction rate but may also lead to solubility issues or increased side reactions. |

| Reaction Time | The duration of the reaction. | Insufficient time will result in incomplete conversion, while excessively long times can lead to product degradation or side reactions. |

Selectivity: Selectivity in this context primarily refers to the mono-N-Boc protection of the amino group without side reactions. The primary amino group of 2-amino-6-nitropyridine is generally nucleophilic enough to react selectively with Boc₂O. However, potential side reactions could include the formation of di-Boc protected products (though sterically hindered) or reactions involving the pyridine nitrogen, especially under harsh conditions.

The use of mild reaction conditions, such as room temperature and a non-nucleophilic base, helps to ensure high selectivity for the desired N-Boc protected product. The method described in the aforementioned patent, utilizing EDCI and HOBT, is also designed to enhance selectivity. researchgate.netmdpi.com Careful control over the stoichiometry of the reactants is also crucial to avoid the formation of over-protected or other undesirable byproducts.

Chemical Reactivity and Transformation Pathways of Tert Butyl 6 Nitropyridin 2 Yl Carbamate

Reactivity of the Nitropyridine Ring System

The pyridine (B92270) ring is rendered electron-deficient by the presence of the strongly electron-withdrawing nitro group. This electronic feature dictates the ring's susceptibility to nucleophilic attack and the conditions required for the reduction of the nitro group itself.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Moiety

The nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. In the case of tert-butyl (6-nitropyridin-2-yl)carbamate, the C4 position is the primary site for nucleophilic attack.

For example, related substrates like 2-amino-6-chloro-3-nitropyridine (B151482) readily undergo substitution with nucleophiles such as sodium methoxide (B1231860) to yield 2-amino-6-methoxy-3-nitropyridine. chemicalbook.comgoogle.com This transformation highlights the lability of leaving groups on the nitropyridine scaffold. The reaction of 2,6-dichloro-3-nitropyridine (B41883) with aqueous ammonia (B1221849) selectively yields 2-amino-6-chloro-3-nitropyridine, demonstrating that even an amino group can be introduced via SNAr. google.comchemicalbook.com

Another important class of SNAr is the Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group attacks the aromatic ring, leading to C-H functionalization. Electrophilic nitropyridines react with sulfonyl-stabilized carbanions to give products of C–H alkylation. acs.org This process involves the formation of a Meisenheimer-type adduct followed by base-induced β-elimination. acs.org

| Substrate | Nucleophile | Product | Typical Conditions | Yield |

|---|---|---|---|---|

| 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide | 2-Amino-6-methoxy-3-nitropyridine | Methanol, 25-30°C | 86.5% chemicalbook.com |

| 2,6-Dichloro-3-nitropyridine | Aqueous Ammonia | 2-Amino-6-chloro-3-nitropyridine | Methanol, 35-40°C | High google.com |

| 3-Nitropyridine | Sulfonyl-stabilized carbanions | Alkylated 3-nitropyridines | Base (e.g., t-BuOK), THF | Variable acs.org |

Nitro Group Reductions and Subsequent Aminopyridine Chemistry

The reduction of the nitro group on the pyridine ring to an amino group is a pivotal transformation, yielding tert-butyl (6-aminopyridin-2-yl)carbamate. nih.gov This reaction opens up pathways to a wide range of pyridine-2,6-diamine derivatives, which are valuable building blocks in medicinal chemistry.

A variety of reducing agents can be employed for this purpose, with the choice depending on the presence of other functional groups in the molecule. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. commonorganicchemistry.comorganic-chemistry.org Other systems, such as iron powder in acidic media (e.g., acetic acid or ammonium (B1175870) chloride), tin(II) chloride (SnCl₂), and sodium dithionite, are also effective and offer different levels of chemoselectivity. commonorganicchemistry.comwikipedia.org For instance, reagents like zinc (Zn) or iron (Fe) in acidic conditions provide mild methods for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

| Reducing Agent | Typical Conditions | Advantages/Disadvantages |

|---|---|---|

| H₂, Pd/C | H₂ atmosphere, solvent (e.g., MeOH, EtOAc) | High efficiency, but can reduce other functional groups. commonorganicchemistry.comorganic-chemistry.org |

| Fe / Acid (e.g., AcOH, NH₄Cl) | Aqueous or alcoholic solvent, heat | Mild, economical, and tolerates many functional groups. commonorganicchemistry.com |

| SnCl₂ | Acidic medium (e.g., HCl), often in alcohol | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |

| Zn / Acid (e.g., AcOH) | Aqueous or alcoholic solvent | Mild conditions, good functional group tolerance. commonorganicchemistry.comresearchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Useful when acidic or hydrogenation conditions are incompatible. wikipedia.org |

The resulting tert-butyl (6-aminopyridin-2-yl)carbamate is a stable intermediate. The newly formed amino group at the C6 position can undergo further reactions, such as acylation, alkylation, or diazotization, allowing for the synthesis of diverse and complex molecular architectures.

Reactivity Pertaining to the Carbamate (B1207046) Functional Group

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the C2-amino functionality. Its removal or modification is a key step in many synthetic sequences.

N-Deprotection Strategies and Amine Generation

The Boc group is characteristically labile under acidic conditions. Treatment of tert-butyl (6-nitropyridin-2-yl)carbamate with strong acids readily cleaves the carbamate bond to generate the corresponding free amine, 6-nitropyridin-2-amine, along with isobutylene (B52900) and carbon dioxide as byproducts. bldpharm.com

Commonly used reagents for this deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate (B1210297). researchgate.net Aqueous solutions of strong mineral acids like phosphoric acid have also been shown to be effective and environmentally benign reagents for the deprotection of tert-butyl carbamates. nih.gov The choice of acid and solvent system can be tailored to the solubility of the substrate and the compatibility of other functional groups present in the molecule. The reaction is typically fast and proceeds at or below room temperature. researchgate.net

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to room temperature |

| Hydrogen Chloride (HCl) | Dioxane, Ethyl Acetate, or Methanol | 0°C to room temperature |

| Aqueous Phosphoric Acid (H₃PO₄) | Water/Organic co-solvent | Room temperature to mild heat nih.gov |

| Sulfuric Acid (H₂SO₄) | tert-Butyl acetate (tBuOAc) | Room temperature researchgate.net |

Modifications and Derivatizations of the Carbamate Linkage

While the primary role of the Boc group is protection followed by removal, modifications to the carbamate itself are less common but chemically feasible. The nitrogen atom of the carbamate is generally considered non-nucleophilic due to delocalization of its lone pair into the adjacent carbonyl group. However, under strongly basic conditions, deprotonation could occur, allowing for subsequent alkylation. Such reactions are rare for this specific substrate, as the acidic proton on the carbamate nitrogen is more likely to be involved in acid-base chemistry than to facilitate derivatization. The primary transformation pathway for the carbamate group remains its acid-catalyzed cleavage.

Mechanistic Investigations of Key Transformations

The mechanisms of the primary transformations involving tert-butyl (6-nitropyridin-2-yl)carbamate are well-established in organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient pyridine ring at a carbon atom bearing a leaving group (or a hydrogen atom in VNS reactions), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net The strong electron-withdrawing effect of the nitro group is crucial for stabilizing this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. mdpi.com

Nitro Group Reduction: The reduction of an aromatic nitro group to an amine is a complex process that involves multiple steps and intermediates, regardless of the specific reducing agent used. The transformation generally proceeds through nitroso and hydroxylamine (B1172632) intermediates. For example, in catalytic hydrogenation, the nitro group is sequentially reduced on the surface of the metal catalyst. With dissolving metal reductions (like Fe or SnCl₂ in acid), the process involves a series of single-electron transfers from the metal, coupled with protonation steps, to incrementally reduce the nitrogen atom. wikipedia.orgresearchgate.net

Acid-Catalyzed N-Deprotection: The cleavage of the Boc group under acidic conditions follows a unimolecular elimination (E1) mechanism. The carbonyl oxygen of the carbamate is first protonated by the acid. This is followed by the cleavage of the tert-butyl C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes into the free amine (6-nitropyridin-2-amine) and carbon dioxide. researchgate.net The formation of the stable tert-butyl cation and the gaseous CO₂ drives the reaction to completion. researchgate.net

Elucidating Reaction Pathways and Intermediates

While specific, dedicated studies on the reaction pathways of tert-butyl (6-nitropyridin-2-yl)carbamate are not extensively documented in the available literature, its reactivity can be inferred from the well-established chemistry of nitropyridines and Boc-protected amines. The primary transformation pathways involve nucleophilic aromatic substitution, reduction of the nitro group, and reactions involving the carbamate moiety.

The strongly electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack. nih.gov Nucleophiles can attack the carbon atoms of the pyridine ring, particularly those ortho and para to the nitro group. This can lead to the displacement of a suitable leaving group or addition-elimination sequences. In the case of tert-butyl (6-nitropyridin-2-yl)carbamate, the positions activated by the C6-nitro group are C5 and C3.

Common transformations for related nitropyridine systems that suggest potential reaction pathways for tert-butyl (6-nitropyridin-2-yl)carbamate include:

Nucleophilic Aromatic Substitution (SNAr): If a leaving group were present at the C3 or C5 position, it would be susceptible to displacement by nucleophiles. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is a hallmark of the SNAr mechanism.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl2). This transformation yields tert-butyl (6-aminopyridin-2-yl)carbamate, a key intermediate for further functionalization. nih.gov The reaction proceeds through nitroso and hydroxylamine intermediates.

Modification of the Carbamate Group: The Boc protecting group is known to be labile under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane), which would lead to the formation of 2-amino-6-nitropyridine. nih.gov This deprotection is a common step in multi-step syntheses.

Interactive Table: Potential Reactions and Intermediates

| Reaction Type | Reagents | Potential Intermediate(s) | Product(s) |

|---|---|---|---|

| Nitro Group Reduction | H2, Pd/C | Nitroso, Hydroxylamine species | tert-Butyl (6-aminopyridin-2-yl)carbamate |

| Boc Deprotection | TFA or HCl | Carbamic acid | 2-Amino-6-nitropyridine |

Studies on Nitro Group Migration and Related Rearrangements within Nitropyridine Systems

Nitro group migration is a known, albeit relatively uncommon, rearrangement within aromatic systems, including nitropyridines. These rearrangements often occur under specific conditions, such as strong acid, base, or photochemical stimuli, and can proceed through various mechanistic pathways.

One of the well-documented rearrangements in pyridine chemistry is the synblock.comorganic-chemistry.org sigmatropic shift . In the context of nitropyridines, this mechanism has been proposed for the migration of a nitro group from the nitrogen atom of an N-nitropyridinium ion to the C3 position of the pyridine ring. researchgate.net This type of rearrangement is typically part of a reaction sequence rather than a direct isomerization of a stable nitropyridine.

Another relevant rearrangement is base-catalyzed nitro group migration, which has been observed in halo-nitropyridine systems. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to products where the nitro group has migrated. researchgate.net The proposed mechanism for such migrations often involves the formation of an anionic intermediate. researchgate.net A nucleophile may add to the ring, forming an adduct that facilitates the migration of the nitro group, potentially through a transient three-membered ring intermediate before the elimination of a leaving group. researchgate.net

While no studies directly report a nitro group migration for tert-butyl (6-nitropyridin-2-yl)carbamate itself, its structure suggests that under specific basic or radical conditions, rearrangements could be possible. The presence of the amino-protecting group could influence the electronic properties and stability of potential intermediates.

Research into the rearrangement of other substituted nitropyridines, such as the conversion of 3-nitropyridinium salts into 3-nitropyrroles, highlights the diverse transformation pathways available to these systems, often involving complex ring-opening and ring-closing sequences. Although distinct from a simple nitro group migration, these studies underscore the potential for profound skeletal rearrangements in the nitropyridine family.

Detailed research findings on analogous systems are summarized in the table below.

Interactive Table: Examples of Rearrangements in Nitropyridine Systems

| Starting Material Class | Conditions | Rearrangement Type | Key Feature/Intermediate | Reference |

|---|---|---|---|---|

| N-Nitropyridinium ion | SO2/HSO3- in water | synblock.comorganic-chemistry.org Sigmatropic Shift | Migration of nitro group from N to C3 | researchgate.net |

| 3-Bromo-4-nitropyridine | Amines, polar aprotic solvents | Nitro group migration | Anionic intermediate, possible three-membered ring | researchgate.net |

Synthetic Utility and Applications in Complex Molecule Construction

Precursor to Bioactive Pyridine (B92270) and Pyrido[3,4-b]pyrazine (B183377) Derivatives

The strategic placement of the nitro and Boc-protected amino groups on the pyridine ring makes tert-Butyl (6-nitropyridin-2-yl)carbamate an ideal starting material for the synthesis of various bioactive compounds. The nitro group can be readily reduced to an amino group, which, along with the existing protected amine, provides two key functionalities for further chemical transformations and ring-forming reactions.

Role in the Synthesis of Antimitotic Agents

Derivatives of pyrido[3,4-b]pyrazine are recognized for their potent antimitotic activity, making them promising candidates for the development of anticancer agents. The synthesis of these complex heterocyclic systems can be conceptualized as starting from appropriately substituted diaminopyridines. While direct synthesis from tert-Butyl (6-nitropyridin-2-yl)carbamate is not explicitly detailed in readily available literature, the structural framework of the compound provides a clear synthetic rationale.

The synthetic strategy would involve the reduction of the nitro group to an amine, followed by the removal of the Boc protecting group to yield a diaminopyridine intermediate. This diaminopyridine can then undergo condensation reactions with α-dicarbonyl compounds to form the pyrazine (B50134) ring, leading to the desired pyrido[3,4-b]pyrazine scaffold. The specific substitution pattern of the starting material would direct the regiochemistry of the final product, allowing for the synthesis of targeted antimitotic agents.

Intermediacy in the Formation of Related Heterocyclic Systems (e.g., Imidazo[4,5-c]pyridines, 3,4-Diaminopyridines)

The versatility of tert-Butyl (6-nitropyridin-2-yl)carbamate extends to the synthesis of other important heterocyclic systems, such as imidazo[4,5-c]pyridines and 3,4-diaminopyridines. These scaffolds are present in numerous biologically active molecules.

The synthesis of 3,4-diaminopyridines from nitropyridine precursors is a well-established transformation. chemicalbook.comgoogle.com For instance, the reduction of 4-amino-3-nitropyridine (B158700) is a key step in the synthesis of 3,4-diaminopyridine. google.com By analogy, the reduction of the nitro group in tert-Butyl (6-nitropyridin-2-yl)carbamate would lead to a protected 2,6-diaminopyridine (B39239) derivative. While this is not the target 3,4-diaminopyridine, it highlights the general utility of nitropyridine reduction in accessing diaminopyridine intermediates. The synthesis of 2,3-diaminopyridines, which are direct precursors to imidazo[4,5-b]pyridines, often proceeds through the reduction of 2-amino-3-nitropyridines. chemicalbook.comorgsyn.org

The resulting diaminopyridine can then be cyclized with various one-carbon synthons (e.g., formic acid, aldehydes) to construct the imidazole (B134444) ring, yielding the imidazo[4,5-c]pyridine core. nih.govresearchgate.net This two-step sequence of reduction and cyclization provides a reliable route to these valuable heterocyclic systems, with the substitution pattern of the final product being dictated by the starting nitropyridine.

Contribution to the Construction of Advanced Organic Scaffolds

Beyond its role as a precursor to specific bioactive heterocycles, tert-Butyl (6-nitropyridin-2-yl)carbamate is a valuable building block for the construction of more complex and advanced organic scaffolds. Its functional handles allow for its incorporation into larger molecular architectures through various synthetic strategies.

Utilization in Convergent Synthesis Strategies

tert-Butyl (6-nitropyridin-2-yl)carbamate, with its multiple functional groups, is an excellent candidate for use as a pyridine-based building block in convergent syntheses. The nitro group can be transformed into a variety of other functional groups, such as amines, halides, or sulfonates, which can then participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to connect the pyridine unit to other molecular fragments. The Boc-protected amine provides a stable handle that can be deprotected at a later stage to introduce further diversity or to participate in the final assembly of the target molecule. This modular approach allows for the rapid generation of libraries of complex molecules for drug discovery and other applications.

Application in the Development of New Materials and Molecular Architectures

The electronic properties of the pyridine ring, particularly when substituted with electron-withdrawing groups like the nitro group, make nitropyridine derivatives attractive components for the development of new organic materials. Nitropyridine derivatives have been investigated for their applications in non-linear optics, where their molecular structure can lead to desirable second-harmonic generation (SHG) efficiencies. ibm.com The presence of both a donor (amino) and an acceptor (nitro) group on the pyridine ring can enhance these properties.

While specific applications of tert-Butyl (6-nitropyridin-2-yl)carbamate in materials science are not extensively documented, its structure suggests potential utility in this area. The compound could be incorporated into larger conjugated systems or polymers to tune their electronic and optical properties. The Boc-protected amine provides a convenient point for polymerization or for attachment to other molecular scaffolds, allowing for the design and synthesis of novel functional materials with tailored properties. Furthermore, the broader class of nitropyridines is recognized for its importance in the synthesis of dyes and other functional organic materials. mdpi.comnih.gov

Theoretical and Computational Studies on Nitropyridine Carbamates

Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles

Studies on related nitropyridine systems suggest that the nitro group decreases the basicity of the pyridine (B92270) nitrogen, which in turn can affect the reactivity of substituents on the ring. ntnu.no For instance, the introduction of an electronegative nitro group can enhance the reactivity of an isocyanate group on the pyridine ring towards nucleophiles. ntnu.no In the case of tert-Butyl (6-nitropyridin-2-yl)carbamate, the electron-withdrawing nature of the nitro group is anticipated to render the pyridine ring electron-deficient, making it more susceptible to nucleophilic attack.

Table 1: Representative Electronic Properties of tert-Butyl (6-nitropyridin-2-yl)carbamate

| Property | Predicted Value/Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Low | Reduced reactivity towards electrophiles |

| LUMO Energy | Low | Increased reactivity towards nucleophiles |

| Mulliken Charge on Pyridine Ring Carbons | Positive | Susceptible to nucleophilic attack |

| Molecular Electrostatic Potential (MEP) | Negative region near nitro group oxygens and carbonyl oxygen; Positive region on pyridine ring hydrogens | Guides non-covalent interactions and sites of electrophilic/nucleophilic attack |

Note: The values in this table are qualitative predictions based on the electronic effects of the functional groups and are intended for illustrative purposes.

Molecular Modeling and Conformational Landscape Analysis

The conformational landscape of this compound is primarily dictated by the rotation around several key single bonds: the C-N bond connecting the pyridine ring to the carbamate (B1207046) nitrogen, the N-C(O) bond of the carbamate, and the O-C(tert-butyl) bond. The bulky tert-butyl group is expected to impose significant steric constraints, influencing the preferred orientation of the carbamate moiety relative to the pyridine ring.

Crystal structure analyses of similar tert-butyl carbamate derivatives reveal specific conformational preferences. For instance, in tert-butyl N-(thiophen-2-yl)carbamate, the dihedral angle between the thiophene (B33073) ring and the carbamate group is 15.79 (14)°. nih.gov Similarly, in tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, the orientation of the Boc-protecting group relative to the main chain is described by a specific torsion angle. mdpi.com These findings suggest that the planarity between the aromatic ring and the carbamate group can be distorted.

A comprehensive conformational analysis would involve systematically rotating the key dihedral angles and calculating the corresponding energies to identify low-energy conformers. This analysis helps in understanding which shapes the molecule is likely to adopt in different environments.

Table 2: Key Dihedral Angles for Conformational Analysis of tert-Butyl (6-nitropyridin-2-yl)carbamate

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C(pyridine)-C(pyridine)-N-C(O) | Rotation around the pyridine-nitrogen bond | Determines the orientation of the carbamate relative to the ring. |

| C(pyridine)-N-C(O)-O | Rotation around the N-C(O) bond | Influences the planarity of the carbamate group. |

Note: Specific values for these dihedral angles would require dedicated computational studies.

Predictive Computational Approaches for Reaction Pathways and Selectivity

Computational chemistry offers powerful tools for predicting the most likely reaction pathways and the selectivity of chemical transformations involving tert-Butyl (6-nitropyridin-2-yl)carbamate. By calculating the energy profiles of potential reaction mechanisms, researchers can identify the most energetically favorable routes.

For nitropyridine derivatives, a common reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring. The presence of the electron-withdrawing nitro group strongly activates the pyridine ring for such reactions. Computational studies can model the attack of various nucleophiles at different positions on the ring to predict the regioselectivity of the substitution.

Furthermore, the carbamate functional group itself can participate in various reactions. For example, the photochemistry of O-carbamoyl oximes has been studied computationally, revealing pathways for N-O bond dissociation. nih.gov While structurally different, these studies highlight the utility of computational methods in understanding the reactivity of carbamate-containing molecules.

Computational investigations into palladium-catalyzed reactions of carbamates have also been performed, elucidating detailed mechanistic pathways. mdpi.com Such studies can predict the feasibility of different catalytic cycles and identify key intermediates and transition states, providing valuable insights for reaction optimization.

Potential reaction pathways for tert-Butyl (6-nitropyridin-2-yl)carbamate that could be explored computationally include:

Nucleophilic Aromatic Substitution: Displacement of the nitro group or a hydrogen atom on the pyridine ring by a nucleophile.

Reduction of the Nitro Group: Transformation of the nitro group into an amino group, which would significantly alter the electronic properties and reactivity of the molecule.

Hydrolysis of the Carbamate: Cleavage of the carbamate bond under acidic or basic conditions.

Table 3: Hypothetical Computationally Explored Reaction Pathways

| Reaction Type | Potential Reactants | Predicted Outcome/Selectivity | Computational Method |

|---|---|---|---|

| SNAr | Methoxide (B1231860) ion | Substitution at the position ortho or para to the nitro group. | Density Functional Theory (DFT) |

| Nitro Group Reduction | H2, Pd/C | Formation of tert-Butyl (6-aminopyridin-2-yl)carbamate. | Transition State Theory |

Note: This table presents hypothetical examples of how computational chemistry could be applied to predict the reactivity of the target compound.

Future Research Directions and Unexplored Avenues for Tert Butyl 6 Nitropyridin 2 Yl Carbamate

The exploration of tert-Butyl (6-nitropyridin-2-yl)carbamate and its derivatives continues to open new frontiers in synthetic chemistry and materials science. As a versatile intermediate, its unique electronic and structural features offer significant potential for future research. This article outlines key areas for future investigation, focusing on the development of novel synthetic methods, exploration of new reactivity, advanced computational modeling, and integration into automated chemical synthesis platforms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (6-nitropyridin-2-yl)carbamate, and how can purity be maximized?

- Methodology :

- Step 1 : React 6-nitropyridin-2-amine with tert-butyl chloroformate in anhydrous dichloromethane or THF under inert atmosphere (N₂/Ar) to avoid carbamate hydrolysis .

- Step 2 : Use a base like triethylamine (TEA) or pyridine to neutralize HCl generated during the reaction. Maintain temperatures between 0–5°C initially, followed by gradual warming to room temperature .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (>95% purity threshold) .

- Key Data : Yield typically ranges 60–75%; IR spectroscopy confirms carbamate C=O stretch at ~1700 cm⁻¹ .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : ¹H and ¹³C NMR to verify substituent positions on the pyridine ring (e.g., nitro group at C6, carbamate at C2). Expected shifts: pyridine protons δ 8.5–9.0 ppm; tert-butyl protons δ 1.3–1.5 ppm .

- Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion confirmation (C₁₀H₁₃N₃O₄⁺, m/z 239.09) .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures. ORTEP-3 (via SHELX) generates graphical representations of bond lengths/angles, critical for confirming nitro group geometry .

Advanced Research Questions

Q. How can contradictions in reported reaction conditions (e.g., solvent/base selection) be resolved experimentally?

- Approach :

- Comparative Studies : Replicate methods from conflicting sources (e.g., THF vs. DCM as solvents, TEA vs. NaHCO₃ as bases) and compare yields/purity .

- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps influenced by solvent polarity or base strength.

- Control Experiments : Test side reactions (e.g., nitro group reduction under basic conditions) using LC-MS .

Q. What computational strategies predict the reactivity of the nitro group in biological or catalytic systems?

- Methods :

- DFT Calculations : Optimize molecular geometry at B3LYP/6-31G(d) level to evaluate electron-withdrawing effects of the nitro group on carbamate stability .

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Focus on hydrogen bonding between nitro-O and active-site residues .

- MD Simulations : Assess solvation effects in aqueous vs. lipid environments (AMBER force field) to predict membrane permeability .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Protocol :

- Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks. Analyze via HPLC-MS to detect hydrolysis products (e.g., 6-nitropyridin-2-amine, CO₂) .

- Light Sensitivity : Expose to UV (254 nm) and monitor nitro group reduction to amine using ¹H NMR (disappearance of δ 8.9 ppm peak) .

Methodological Challenges

Q. What safety protocols are essential for handling nitro-containing carbamates in laboratory settings?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps .

- Spill Management : Neutralize with damp sand or vermiculite; avoid water to prevent hydrolysis .

- Waste Disposal : Collect in sealed containers labeled for nitro-containing organic waste .

Q. How can researchers design enzyme inhibition assays using this compound, given its nitro group’s redox activity?

- Assay Design :

- Positive Controls : Compare with known nitro-containing inhibitors (e.g., chloramphenicol).

- Reduction Interference : Include antioxidants (e.g., ascorbate) to mitigate nitro-to-amine conversion during assays .

- IC₅₀ Determination : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to track enzyme activity inhibition via spectrophotometry .

Tables

Table 1 : Key Spectral Data for tert-Butyl (6-nitropyridin-2-yl)carbamate

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.82 (d, J=8.4 Hz, 1H, H3), 8.45 (d, J=7.2 Hz, 1H, H5), 1.52 (s, 9H, t-Bu) | |

| ¹³C NMR | δ 155.2 (C=O), 148.9 (C-NO₂), 81.3 (C(CH₃)₃), 28.1 (CH₃) | |

| IR | 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch) |

Table 2 : Comparison of Synthetic Yields Under Different Conditions

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| DCM | TEA | 0 → 25 | 72 | 98 | |

| THF | NaHCO₃ | 0 → 25 | 65 | 95 | |

| Acetone | Pyridine | 25 | 58 | 90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.